3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclic structure fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a pyrazole derivative is reacted with a suitable bicyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its analgesic properties, specifically in preventing formalin-induced tonic pain.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile reactivity and stability[][8].
Mechanism of Action
The mechanism of action of 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This interaction is facilitated by the compound’s unique structural features, which allow it to fit precisely into the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar inhibitory effects on DAO.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Exhibits similar reactivity but with different substitution patterns on the pyrazole ring.
Uniqueness
What sets 3-{[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID apart is its bicyclic structure, which imparts additional stability and reactivity compared to simpler pyrazole derivatives. This unique structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C13H15N3O3 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-[(1-methylpyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-16-5-4-9(15-16)14-12(17)10-7-2-3-8(6-7)11(10)13(18)19/h2-5,7-8,10-11H,6H2,1H3,(H,18,19)(H,14,15,17) |
InChI Key |
GOHXWMJBMFXTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
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